Superior Inhibitory Potency Against Thiamine Pyrophosphokinase Relative to Amprolium and Oxythiamine
Pyrithiamine exhibits markedly higher affinity for thiamine pyrophosphokinase compared to other classic thiamine antagonists. In a study using a crude enzymatic preparation from rat small intestinal enterocytes, pyrithiamine demonstrated the lowest Ki value among 11 thiamine structural analogs and derivatives tested [1].
| Evidence Dimension | Inhibition constant (Ki) for thiamine pyrophosphokinase activity |
|---|---|
| Target Compound Data | Ki = 2.25 × 10⁻⁶ M |
| Comparator Or Baseline | Amprolium Ki = 1.8 × 10⁻⁴ M; Oxythiamine Ki = 4.2 × 10⁻³ M |
| Quantified Difference | Pyrithiamine Ki is 80-fold lower than amprolium and approximately 1,867-fold lower than oxythiamine |
| Conditions | Rat small intestinal enterocyte cytoplasmic fraction; radiometric method using [thiazole-2-¹⁴C]thiamine |
Why This Matters
The substantially lower Ki value indicates pyrithiamine binds with far greater affinity to the enzyme, enabling effective thiamine deficiency induction at lower concentrations and reducing potential off-target effects associated with high-dose antagonist administration.
- [1] Basilico V, et al. Thiamine intestinal transport and phosphorylation: a study in vitro of potential inhibitors of small intestinal thiamine-pyrophosphokinase using a crude enzymatic preparation. Arch Int Physiol Biochim. 1979 Dec;87(5):981-85. View Source
